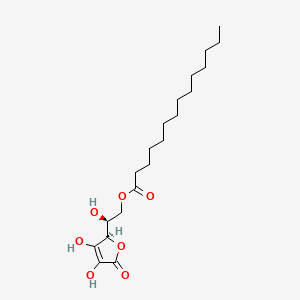

Ascorbyl myristate

Description

Properties

CAS No. |

33425-76-2 |

|---|---|

Molecular Formula |

C20H34O7 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] tetradecanoate |

InChI |

InChI=1S/C20H34O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(22)26-14-15(21)19-17(23)18(24)20(25)27-19/h15,19,21,23-24H,2-14H2,1H3/t15-,19+/m0/s1 |

InChI Key |

MSKSZMDNKAEBSG-HNAYVOBHSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ascorbyl myristate; L-Ascorbic acid, 6-myristate; L-Ascorbic acid, 6-tetradecanoate; Ascorbyl monomyristate; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ascorbyl Myristate

Enzymatic Esterification for Ascorbyl Myristate Production

Enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. tandfonline.comresearchgate.net Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze the esterification reaction with high regioselectivity and under mild conditions, which helps to prevent the degradation of the unstable ascorbic acid molecule. tandfonline.comresearchgate.netnih.gov A significant challenge in the enzymatic synthesis is the low solubility of the hydrophilic L-ascorbic acid in the non-polar organic solvents typically used for the reaction. researchgate.netnih.gov

Optimization of Lipase-Catalyzed Synthesis Parameters

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several factors, including the choice of enzyme, solvent, and reaction conditions. scispace.comsrce.hr Optimization of these parameters is crucial for achieving high yields.

Influence of Enzyme Source and Immobilization

The selection of the lipase (B570770) and its physical form (free or immobilized) significantly impacts the synthesis of this compound. Immobilized lipases are generally preferred as they can be easily separated from the reaction mixture and reused, making the process more economical. dss.go.th

Novozym® 435, an immobilized lipase from Candida antarctica B, is frequently reported as a highly effective catalyst for the synthesis of ascorbyl esters, including this compound. scispace.comfkit.hrmdpi.com Studies have shown that Novozym® 435 exhibits high activity and stability in various organic solvents suitable for this reaction. scispace.commdpi.comnih.gov For instance, in one study, Novozym® 435 demonstrated the highest catalytic activity for producing L-ascorbyl myristate compared to lipases from Thermomyces lanuginosus (TLIM) and another commercial preparation (LIPOLASE). scispace.com The use of immobilized enzymes also contributes to the stability of the enzyme, particularly when subjected to conditions like microwave irradiation, which can enhance reaction rates. tandfonline.com

| Enzyme Source/Preparation | Key Findings | Reference(s) |

| Novozym® 435 (Candida antarctica lipase B) | Exhibited the highest catalytic activity among tested lipases for L-ascorbyl myristate synthesis. | scispace.com |

| Thermomyces lanuginosus lipase (TLIM) | Showed lower activity compared to Novozym® 435 in the synthesis of L-ascorbyl myristate. | scispace.com |

| LIPOLASE | Showed lower activity compared to Novozym® 435 in the synthesis of L-ascorbyl myristate. | scispace.com |

| Bulkholderia multivorans lipase (immobilized) | Successfully used for synthesizing L-ascorbyl fatty acid esters under microwave conditions with yields around 80%. | tandfonline.com |

| Pseudomonas stutzeri lipase (immobilized) | Used for ascorbyl palmitate synthesis, but Novozym® 435 showed higher reactivity and stability. | mdpi.comnih.gov |

Role of Organic Solvents and Additives

The choice of solvent is critical due to the poor solubility of L-ascorbic acid in many organic media. researchgate.netnih.gov Polar organic solvents are often required to dissolve the ascorbic acid. nih.gov Research has shown that solvents like 1,4-dioxane (B91453) and tert-butanol (B103910) are effective for the synthesis of L-ascorbyl myristate. scispace.combg.ac.rs In a comparative study, 1,4-dioxane was found to be a suitable solvent when used in conjunction with specific additives. scispace.com

Additives can play a significant role in enhancing the reaction yield. Molecular sieves, such as 4 Å molecular sieves, are commonly used to remove water produced during the esterification reaction, thereby shifting the equilibrium towards product formation. scispace.comnih.govnih.gov The addition of tetrabutyl ammonium (B1175870) bromide (TBAB) has been shown to act as an ionic surfactant, improving the solubility of ascorbic acid in the organic solvent and increasing the volumetric productivity of L-ascorbyl esters. scispace.comfkit.hr

| Solvent/Additive | Effect on Synthesis | Reference(s) |

| 1,4-Dioxane | Provided a suitable reaction medium, resulting in excellent yields with additives. | scispace.com |

| Acetone | Used as a solvent, with a reported yield of 19.7% for ascorbyl oleate (B1233923) synthesis. | mdpi.com |

| tert-Butanol | A preferred solvent for ascorbyl ester synthesis. | mdpi.combg.ac.rs |

| 2-methyl-2-butanol (tert-amyl alcohol) | Considered a preferred solvent for ascorbyl ester synthesis, showing high yields and good enzyme stability. | mdpi.commdpi.comnih.gov |

| Molecular Sieve 4 Å | Addition (10% w/w of L-ascorbic acid) improved the yield by removing trace water. | scispace.com |

| Tetrabutyl ammonium bromide (TBAB) | Addition (10% w/w of L-ascorbic acid) improved the yield by acting as an ionic surfactant. | scispace.com |

Substrate Molar Ratios and Reaction Conditions

Optimizing the molar ratio of the substrates, L-ascorbic acid and myristic acid, is essential for maximizing the yield of this compound. An excess of the fatty acid is often used to drive the reaction forward. tandfonline.comresearchgate.net Through response surface methodology (RSM), optimal conditions for the synthesis of L-ascorbyl myristate have been determined. scispace.comsrce.hr

One study identified the optimal conditions as a reaction time of 27.1 hours, a temperature of 54.1 °C, an enzyme amount of 25.9% (w/w of L-ascorbic acid), and a substrate molar ratio of myristic acid to L-ascorbic acid of 5:1. scispace.comsrce.hr Under these conditions, an actual yield of 85.0% was achieved. scispace.comsrce.hr Temperature is a critical parameter, as it affects the reaction rate, equilibrium, and enzyme stability. dss.go.th

| Parameter | Optimal Value | Resulting Yield | Reference(s) |

| Reaction Time | 27.1 hours | 85.0% | scispace.comsrce.hr |

| Temperature | 54.1 °C | 85.0% | scispace.comsrce.hr |

| Enzyme Amount (% w/w of L-ascorbic acid) | 25.9% | 85.0% | scispace.comsrce.hr |

| Substrate Molar Ratio (Myristic Acid:L-Ascorbic Acid) | 5:1 | 85.0% | scispace.comsrce.hr |

Regioselectivity and Stereoselectivity in Biocatalytic Pathways

A major advantage of using lipases for the synthesis of ascorbyl esters is their high regioselectivity. tandfonline.comresearchgate.netnih.gov L-ascorbic acid has multiple hydroxyl groups, but lipases preferentially catalyze the esterification at the primary hydroxyl group at the C-6 position. researchgate.netdss.go.th This specificity results in the formation of 6-O-ascorbyl esters, avoiding the mixture of products that can occur with chemical synthesis. dss.go.th The mild conditions of enzymatic reactions also preserve the stereochemistry of the L-ascorbic acid molecule. tandfonline.com

Chemical Esterification Routes to this compound

While enzymatic methods offer advantages in terms of selectivity and sustainability, chemical synthesis of ascorbyl esters is also practiced. A common method involves the direct esterification of ascorbic acid with a fatty acid, such as myristic acid, in the presence of a strong acid catalyst like concentrated sulfuric acid. researchgate.netdss.go.th

Acid-Catalyzed Approaches

The chemical synthesis of ascorbyl esters, including this compound, is frequently accomplished through acid-catalyzed esterification. This conventional method involves the direct reaction of ascorbic acid and a fatty acid in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst in this process. csic.esusda.govresearchgate.net

The typical manufacturing process involves combining approximately equal molar concentrations of L-ascorbic acid and the corresponding fatty acid (or its methyl ester) in a solution of concentrated sulfuric acid, often at room temperature. usda.govgoogle.com Reaction times can range from 10 to 25 hours. google.com For instance, the synthesis of ascorbyl palmitate, a closely related compound, is achieved by reacting L-ascorbic acid and palmitic acid in a sulfuric acid solution for 16–24 hours. usda.gov Similarly, high yields for ascorbyl laurate, myristate, and stearate (B1226849) have been obtained by reacting L-ascorbic acid with the respective fatty acid methyl esters in 100% strength sulfuric acid. google.com While effective, this chemical process is associated with certain drawbacks, such as the use of harsh reagents and the potential for non-regioselective reactions, leading to a mixture of products and complicating the purification process. csic.es

Comparison with Enzymatic Syntheses in Research Context

As an alternative to harsh chemical methods, enzymatic synthesis offers a milder and more specific route to this compound. researchgate.net This approach typically utilizes lipases, which are enzymes that catalyze the hydrolysis of fats, to facilitate the esterification reaction under more benign conditions. csic.esresearchgate.net

Enzymatic synthesis is noted for its high regioselectivity, preferentially catalyzing esterification at the primary 6-hydroxyl group of the L-ascorbic acid molecule. mdpi.com This specificity minimizes the formation of byproducts and simplifies product isolation compared to chemical methods that can produce a mixture of isomers. csic.es A variety of lipases have been explored for this purpose, with immobilized lipase B from Candida antarctica, commercially known as Novozym 435, being one of the most effective and widely studied catalysts. scispace.comdntb.gov.ua

The reaction conditions for enzymatic synthesis differ significantly from acid-catalyzed approaches. The low solubility of the hydrophilic L-ascorbic acid in the non-polar solvents required for the reaction is a major challenge. csic.es To overcome this, solvents such as tert-amyl alcohol, tert-butanol, acetone, and 1,4-dioxane are commonly used. csic.esscispace.com Research has focused on optimizing various parameters to maximize yield, including temperature, substrate molar ratio, enzyme amount, and reaction time. scispace.comajol.info In one optimized study for L-ascorbyl myristate synthesis using Novozyme 435, a yield of 85.0% was achieved under specific conditions: a 27.1-hour reaction time, a temperature of 54.1 °C, and a substrate molar ratio of 5 (myristic acid to L-ascorbic acid). scispace.comsrce.hr The addition of agents like tetrabutyl ammonium bromide (TBAB) has also been shown to improve the solubility of ascorbic acid and increase the yield. scispace.comamanote.com

| Parameter | Acid-Catalyzed Synthesis | Enzymatic Synthesis |

|---|---|---|

| Catalyst | Concentrated strong acids (e.g., H₂SO₄) csic.esusda.gov | Lipases (e.g., Novozym 435) csic.esscispace.com |

| Reaction Conditions | Harsh; Room temperature usda.govgoogle.com | Mild; Controlled temperatures (e.g., 50-60 °C) scispace.comsemanticscholar.org |

| Solvents | Sulfuric acid acts as solvent and catalyst; other solvents like dimethylformamide also used usda.gov | Organic solvents (e.g., tert-butanol, acetone, 1,4-dioxane, 2-methyl-2-butanol) csic.esscispace.comdntb.gov.ua |

| Regioselectivity | Low; non-regioselective reactions can lead to byproducts csic.es | High; selective for the 6-hydroxyl position of ascorbic acid researchgate.netmdpi.com |

| Yields | Can be high but requires careful control and often an excess of fatty acid google.com | High yields reported (e.g., 85% for this compound) scispace.com |

| Advantages | Established industrial process | Mild conditions, high specificity, reduced byproducts, easier purification csic.esresearchgate.netmdpi.com |

| Disadvantages | Harsh reagents, low regioselectivity, tedious product isolation csic.es | Higher catalyst cost, challenges with substrate solubility csic.es |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates effective purification and isolation to remove unreacted starting materials, catalysts, and any byproducts. Several techniques are employed following synthesis.

A common initial step after enzymatic synthesis is the filtration of the reaction mixture to remove the immobilized enzyme catalyst and any drying agents like molecular sieves. scispace.comfkit.hr The subsequent purification often involves liquid-liquid extraction. For example, the filtrate can be concentrated, and the residue dissolved in a solvent like ethyl acetate. This organic phase is then washed multiple times with water to remove the highly water-soluble unreacted L-ascorbic acid. scispace.comfkit.hr

Recrystallization is a primary method for achieving high purity. usda.govgoogle.com One detailed protocol involves concentrating the organic phase after extraction, dissolving the crude product in a solvent such as toluene (B28343) at an elevated temperature (e.g., 60 °C), and then allowing the solution to cool to ambient temperature for 24 hours to induce the formation of white crystals. fkit.hr These crystals are then washed with a non-polar solvent like petroleum ether and dried to yield the purified product. fkit.hr In another approach, crude ascorbyl esters are dissolved in a solvent like ethanol, and crystallization is induced by mixing the solution with a high-pressure gas such as carbon dioxide. google.com For other ascorbyl esters, sequential liquid-liquid extraction with different solvent systems, like hexane-acetonitrile or hexane-methanol/water mixtures, has proven effective, achieving purities greater than 97% as confirmed by HPLC. mdpi.comnih.gov

| Technique | Description | Solvents Used | Reported Purity/Yield |

|---|---|---|---|

| Filtration | Removal of solid catalysts (e.g., immobilized enzyme) and drying agents post-reaction. scispace.comfkit.hr | N/A | Preparatory step |

| Liquid-Liquid Extraction | Separates the product from water-soluble impurities like unreacted ascorbic acid. scispace.com | Ethyl acetate, Water, Hexane, Acetonitrile, 90% Methanol (B129727) mdpi.comscispace.comnih.gov | Can achieve high purity (>97% area by HPLC for ascorbyl oleate) mdpi.comnih.gov |

| Recrystallization | The most common method for final purification, where the crude product is dissolved in a suitable solvent and allowed to crystallize out. usda.govgoogle.com | Toluene, Ethanol, Petroleum ether (for washing) fkit.hr | Yield of 77.7% reported for recrystallized L-ascorbyl myristate fkit.hr |

| High-Pressure Gas Crystallization | A method where a high-pressure gas (e.g., CO₂) is used to induce crystallization from an organic solvent solution. google.com | Ethanol, Carbon Dioxide google.com | Effective for thermally unstable compounds google.com |

Design and Synthesis of this compound Analogues and Conjugates for Mechanistic Studies

To investigate the structure-activity relationships and mechanisms of action of this compound, researchers design and synthesize a variety of analogues and conjugates. These modifications typically involve altering the fatty acid chain or derivatizing other hydroxyl groups on the ascorbic acid moiety.

A common strategy is to synthesize a series of ascorbyl esters with varying fatty acid chains to study how properties like lipophilicity influence biological activity. bg.ac.rs For example, esters have been synthesized using acetic, caproic, capric, stearic, and oleic acids to compare their antioxidant capacities. bg.ac.rsnih.gov This allows for a systematic evaluation of how the length and saturation of the acyl chain affect the compound's performance.

Advanced Analytical and Characterization Techniques for Ascorbyl Myristate Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable tools in the study of ascorbyl myristate, offering non-destructive and highly sensitive means of analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. scispace.comfkit.hr ¹H NMR, in particular, provides detailed information about the chemical environment of protons within the molecule. In a typical ¹H NMR spectrum of L-ascorbyl myristate recorded in DMSO, characteristic peaks corresponding to the protons of both the ascorbic acid and myristic acid moieties can be identified. scispace.comfkit.hr For instance, research has confirmed the structure of L-ascorbyl myristate using ¹H NMR, along with other techniques. scispace.comresearchgate.netresearchgate.net

The stability of ascorbyl esters, including this compound, in different solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d6) has been evaluated using NMR. conicet.gov.ar Studies have shown that unlike L-ascorbic acid, which can degrade or tautomerize in solution, ascorbyl esters like this compound exhibit greater stability. conicet.gov.ar

Furthermore, 2D NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate protons with their directly attached carbon atoms, providing unambiguous assignment of the signals and confirming the esterification at the C-6 position of the ascorbic acid moiety. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for Ascorbyl Esters

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) in DMSO-d6 * |

| Hydroxyl (C-2, C-3) | 11.10, 8.41 |

| Myristate Chain (CH₃) | 0.85 (t) |

| Myristate Chain (CH₂)n | 1.23 (m) |

| Myristate Chain (α-CH₂) | 2.25 (t) |

| Ascorbic Acid Ring | 3.5 - 4.5 (m) |

| Note: These are representative values and can vary based on experimental conditions. Data compiled from multiple sources. researchgate.netnih.gov |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the identity of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for this purpose. scispace.comfkit.hr In ESI-MS analysis, this compound is typically dissolved in a suitable solvent like methanol (B129727) and introduced into the mass spectrometer. scispace.com The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, often as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. scispace.comresearchgate.netresearchgate.net

Laser Desorption/Ionization (LDI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are other soft ionization techniques applicable to the analysis of ascorbyl esters. karazin.ua While ESI-MS is particularly effective for studying noncovalent complexes and interactions in solution, LDI and MALDI-MS are useful for analyzing the compound in its solid state. karazin.ua However, studies on ascorbyl palmitate have shown that ESI is more effective for examining the formation of noncovalent complexes, which is crucial for understanding its role as a drug delivery agent. karazin.ua MALDI-TOF (Time-of-Flight) MS has also been utilized to confirm the structure of ascorbyl esters, where the choice of matrix, such as 2,5-dihydroxybenzoic acid, is important for successful analysis. csic.esresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for both quantitative analysis and the study of aggregation behavior of this compound. Ascorbyl esters exhibit a characteristic absorption band in the UV region. nih.gov For instance, a strong absorption peak for ascorbic acid is observed around 237 nm, corresponding to the π-π* transition of the C=C double bond. d-nb.info This property is utilized for the quantitative determination of ascorbyl esters in various formulations. thepharmajournal.com

UV-Vis spectroscopy is also instrumental in studying the aggregation of this compound in aqueous solutions, often in the context of its interaction with other molecules like the antifungal drug Amphotericin B (AmB). nih.govresearchgate.net The aggregation state of AmB can be monitored by changes in its UV-Vis absorption spectrum when formulated with this compound. researchgate.net The ratio of the intensities of different absorption bands can indicate whether the drug exists in a monomeric or aggregated form. nih.gov These studies are often conducted at different pH values to understand the influence of electrostatic interactions on the formation of self-assembled structures. nih.govresearchgate.net

Table 2: Application of UV-Vis Spectroscopy in this compound Research

| Application | Key Measurement | Typical Wavelength Range (nm) |

| Quantification | Absorbance at λmax | ~240-270 |

| Aggregation Studies | Changes in absorption bands and ratios | 300-450 (for interacting molecules) |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and studying intermolecular interactions. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various structural features. nih.gov

Key vibrational bands include:

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups.

C-H stretching: Sharp peaks around 2850-2960 cm⁻¹ from the aliphatic chain of the myristate moiety. nih.gov

C=O stretching: A strong absorption peak around 1733 cm⁻¹ corresponding to the ester carbonyl group, and another around 1758 cm⁻¹ from the lactone carbonyl group in the ascorbic acid ring. nih.gov

C=C stretching: A band around 1660 cm⁻¹ from the double bond in the lactone ring. nih.gov

FTIR can also provide evidence of intermolecular hydrogen bonding through shifts in the O-H and C=O stretching frequencies. This information is crucial for understanding the self-assembly and interaction of this compound with other molecules in various formulations. scienceopen.com

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the chiral structures and self-assembly of molecules like this compound. nih.gov While this compound itself is chiral due to the L-ascorbic acid moiety, CD spectroscopy is particularly useful for studying its interactions with other chiral or achiral molecules that may form ordered aggregates.

For example, CD spectroscopy has been employed to study the aggregation state of Amphotericin B when formulated with this compound. nih.govresearchgate.net The CD spectrum of AmB is sensitive to its aggregation state, allowing researchers to distinguish between monomeric and aggregated forms. nih.gov By observing changes in the CD signal, it's possible to determine how this compound influences the supramolecular organization of the drug, which can have implications for its biological activity. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interactions

Chromatographic Separations and Quantification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and complex formulations.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of this compound and other ascorbyl esters. nih.govjfda-online.comanalytice.com A typical HPLC system for this purpose would consist of a C18 column as the stationary phase and a mobile phase tailored to achieve good separation. nih.govjfda-online.com

For instance, a method for the simultaneous determination of several whitening agents, including ascorbyl derivatives, utilized a C18 column with a mobile phase consisting of a mixture of KH₂PO₄ buffer and methanol. jfda-online.com Detection is often carried out using a UV detector set at a wavelength where the analyte shows strong absorbance. jfda-online.comanalytice.com In some cases, an electrochemical detector can also be used for enhanced sensitivity and selectivity. nih.gov

The development and validation of HPLC methods are crucial to ensure accuracy and precision in the quantification of this compound in various samples, including cosmetic products. nih.govjfda-online.comscielo.br These methods are validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification according to established guidelines. jfda-online.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its derivatives. The development and validation of HPLC methods are critical for ensuring accurate and reliable results in research settings.

A robust HPLC method was developed and validated for the simultaneous quantification of ascorbic acid and ascorbyl palmitate in liposomes, which can be adapted for this compound. ufn.edu.brresearchgate.net The method utilized a C18 column with an isocratic mobile phase composed of acetonitrile, NaH2PO4 buffer (0.02 mol.L-1, pH 2.5), and methanol (85:10:5, v/v) at a flow rate of 0.6 mL/min. ufn.edu.brresearchgate.net Detection was performed at 243 nm. ufn.edu.brresearchgate.net The validation, following International Conference on Harmonization (ICH) guidelines, demonstrated specificity, linearity in the 5 - 30 µg.mL-1 range, and high precision and accuracy. ufn.edu.brresearchgate.net This indicates the method's suitability for quality control in liposomal formulations. ufn.edu.br

For the analysis of ascorbyl tetraisopalmitate in cosmetic formulations, a rapid RP-HPLC method was established using an RP-18 column with a mobile phase of methanol and isopropanol (B130326) (25:75 v/v) and UV detection at 222 nm. nih.gov This method showed good recovery (95-104%) and no interference from excipients. nih.gov Another method for ascorbic acid in health drinks employed a C18 column with a mobile phase of water with acetic acid and methanol (95:5 v/v) at a flow rate of 0.9 mL/min and UV detection at 245 nm. jocpr.com

The development of these methods often involves optimizing variables such as the mobile phase composition, flow rate, and column temperature to achieve the best separation and peak shape. mdpi.com For instance, a study on ascorbic acid determination used a Box-Behnken design to optimize the fraction of acetonitrile, flow rate, and column temperature. mdpi.com

Table 1: Example of HPLC Method Parameters for Ascorbyl Ester Analysis

| Parameter | Condition 1 ufn.edu.brresearchgate.net | Condition 2 nih.gov | Condition 3 jocpr.com |

| Stationary Phase | LiChroCART® 250-4, C18 | RP-18 | Symmetry C18 |

| Mobile Phase | Acetonitrile:NaH2PO4 buffer (pH 2.5):Methanol (85:10:5, v/v) | Methanol:Isopropanol (25:75, v/v) | Water with acetic acid:Methanol (95:5, v/v) |

| Flow Rate | 0.6 mL/min | Not Specified | 0.9 mL/min |

| Detection | 243 nm | 222 nm | 245 nm |

| Elution Mode | Isocratic | Isocratic | Isocratic |

This table presents a compilation of conditions from different studies and serves as an illustrative example.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and versatile tool for monitoring the progress of chemical reactions and assessing the purity of compounds like this compound. researchgate.netualberta.canih.gov

In the synthesis of ascorbyl esters, TLC is used to follow the extent of acylation. nih.gov The reaction progress can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. ualberta.ca The separation of reactants and products allows for a qualitative assessment of the reaction's completion. libretexts.org

For purity assessment, a single spot on a developed TLC plate for a given compound suggests a high degree of purity. ualberta.caresearchgate.net The technique is performed on plates pre-coated with silica (B1680970) gel, and visualization is typically achieved using a UV lamp or by chemical staining. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification purposes. researchgate.net

Table 2: Application of TLC in this compound Research

| Application | Description | Visualization Method |

| Reaction Monitoring | Tracks the conversion of reactants to products during synthesis. nih.govlibretexts.org | UV lamp, chemical staining. researchgate.net |

| Purity Assessment | A single spot indicates the purity of the synthesized compound. ualberta.caresearchgate.net | UV lamp. researchgate.net |

Calorimetric and Rheological Characterization of Self-Assembled Systems

The self-assembly of this compound into structures like coagels and emulsions is a key area of research. Calorimetric and rheological techniques are indispensable for characterizing the thermal properties and flow behavior of these systems.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Interactions in Model Systems

Differential Scanning Calorimetry (DSC) is a powerful technique used to study the thermal transitions of materials, providing insights into the phase behavior and interactions within self-assembled systems of this compound. nih.govmdpi.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. google.com

In studies of ascorbyl ester coagels, DSC analysis reveals information about phase transitions, such as the transition from a coagel to a gel or micellar phase upon heating. doi.org The temperature and enthalpy of these transitions are influenced by factors like the alkyl chain length of the ascorbyl ester and the presence of co-solutes. doi.org For instance, the phase transition temperature of ascorbyl ester coagels can be modified by the addition of sucrose (B13894) or urea (B33335). doi.org

DSC has been used to analyze the melting behavior of ascorbyl palmitate, a close analog of this compound, showing a dissolution peak between 113.80–119.24 °C. nih.gov The technique can also detect the amount of bound water in coagel structures, which can range from 4% to 15% depending on the surfactant concentration. doi.org In emulsions, DSC can determine the freezing and melting points of the components, offering insights into the physical state of the dispersed and continuous phases. acs.org

Table 3: Illustrative DSC Data for Ascorbyl Ester Systems

| System | Transition Temperature (°C) | Enthalpy (ΔH) | Reference |

| Ascorbyl Palmitate (Standard) | 113.80–119.24 | 138.1 J/g | nih.gov |

| Ascorbyl Oleate (B1233923) (Esterification Product) | 23.1–46.7 | 51.8, 20.5 J/g | nih.gov |

| Poppyseed Oil/Water Emulsion | -22 (Freezing) | Not Specified | acs.org |

| Poppyseed Oil/Water/Ascorbic Acid Emulsion | -20.4 (Freezing) | Not Specified | acs.org |

This table is for illustrative purposes and combines data from different ascorbyl esters to demonstrate the type of information obtained from DSC.

Isothermal Titration Calorimetry (ITC) for Micellar Thermodynamics and Binding Studies

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to determine the thermodynamic parameters of binding interactions and micelle formation in solution. tainstruments.commdpi.com It directly measures the heat released or absorbed during a titration process. mdpi.com

For amphiphilic molecules like this compound, ITC can be used to determine the critical micelle concentration (CMC), the enthalpy of micellization (ΔHmic), and the entropy of micellization. tainstruments.com In a study of erythorbyl myristate, a structurally similar compound, ITC was used to determine its CMC to be 0.36 mM. nih.gov The technique provides a complete thermodynamic profile of the micellization process, which is crucial for understanding the stability and behavior of micellar systems. tainstruments.com

ITC is also valuable for studying the binding of molecules to micelles or other self-assembled structures. researchgate.net The data obtained from ITC experiments, including stoichiometry, enthalpy, and Gibbs free energy, provide a detailed understanding of the interactions at a molecular level. researchgate.net

Rheological Analysis of Coagels and Emulsions in Research Formulations

Rheology is the study of the flow and deformation of matter. Rheological analysis is essential for characterizing the mechanical properties of semi-solid and liquid formulations containing this compound, such as coagels and emulsions. mdpi.comdoi.org

Coagels formed by this compound (ASC14) and other long-chain ascorbyl esters exhibit complex rheological behavior, often characterized by a "spur" point in their rheograms. doi.org This spur point represents the static resistance of the coagel's network structure. doi.org Beyond this point, the structure breaks down, and the coagel exhibits pseudoplastic flow. doi.org The rheological properties are influenced by the alkyl chain length, with longer chains generally leading to a more structured network. doi.org

The rheological behavior of emulsions is critical for their stability and application. The viscosity and viscoelastic properties of emulsions containing this compound can be analyzed to understand their structure and stability over time.

Particle Size and Zeta Potential Analysis for Colloidal Systems in Research

The characterization of colloidal systems, such as nanoparticles and emulsions containing this compound, heavily relies on the analysis of particle size and zeta potential. nih.govscielo.br

Particle size distribution is a key parameter that influences the physical stability and performance of colloidal systems. Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter of particles in a dispersion. scielo.br For example, nanoparticles composed of ascorbyl esters have been characterized with sizes ranging from approximately 67 nm to over 300 nm, depending on the formulation. doi.orgmdpi.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical indicator of the stability of a colloidal dispersion. preprints.org A high absolute zeta potential (typically > ±30 mV) indicates good stability due to strong electrostatic repulsion between particles, which prevents aggregation. preprints.org Colloidal systems containing ascorbyl esters have been reported to have negative zeta potentials, for instance, in the range of -29 to -32 mV, contributing to their stability. researchgate.net

Table 4: Particle Size and Zeta Potential of Ascorbyl Ester-based Colloidal Systems

| System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| APPS/DSPE-PEG 2000/Isopropyl Myristate/Nadifloxacin Nanoparticles | 192.2 ± 8.5 | Not Specified | Not Specified | doi.org |

| ASC-DP/DSPE-PEG Nanoparticles (1:1 molar ratio) | ~67 | Not Specified | Not Specified | doi.org |

| Ascorbyl Palmitate-loaded Liposomes | 783 | 0.67 ± 0.01 | -63.67 ± 0.81 | preprints.orgnih.gov |

| Ascorbyl Palmitate-loaded NLC | < 350 | Not Specified | > -30 | researchgate.net |

This table provides examples of particle size and zeta potential values for various colloidal systems containing ascorbyl esters. APPS: Ascorbyl palmitate phosphatediester sodium salt; DSPE-PEG 2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; ASC-DP: L-ascorbyl 2,6-dipalmitate; NLC: Nanostructured Lipid Carriers.

Stability and Degradation Mechanisms of Ascorbyl Myristate in Research Systems

Kinetic Studies of Ascorbyl Myristate Degradation Pathways

The degradation of ascorbyl derivatives, including this compound, often follows specific kinetic models. While specific kinetic studies on this compound are not extensively detailed in the provided results, the degradation of its parent molecule, ascorbic acid, is well-documented and generally follows first-order or pseudo-first-order kinetics. nih.govnih.govnih.gov This suggests that the rate of degradation is proportional to the concentration of the ascorbyl ester. The degradation process is primarily driven by oxidation and hydrolysis. innovareacademics.inencyclopedia.pub

Studies on ascorbic acid degradation reveal that the reaction rate is significantly influenced by factors such as temperature, pH, and the presence of catalysts like metal ions. nih.govresearchgate.net For instance, the degradation of ascorbic acid in aqueous solutions has been shown to follow first-order kinetics, with the rate constant increasing with temperature. researchgate.net It is plausible that this compound exhibits similar kinetic behavior, although the esterification with myristic acid is intended to enhance its stability, particularly its lipophilicity. doi.org

The degradation of ascorbic acid can also follow zero-order kinetics under certain conditions, such as in intermediate moisture model food systems at high temperatures. researchgate.net This indicates that the degradation rate can be constant and independent of the reactant concentration under specific circumstances.

Factors Influencing Oxidative and Hydrolytic Stability in Model Environments

The stability of this compound is susceptible to a variety of environmental factors that can accelerate its degradation through oxidative and hydrolytic pathways.

The pH of the medium plays a crucial role in the stability of ascorbic acid and its derivatives. Research on ascorbic acid shows that its degradation is pH-dependent. nih.gov For example, the degradation of ascorbic acid in water-in-oil creams was found to increase with an increase in pH from 4 to 6. nih.gov In hot-compressed water, the degradation of L-ascorbic acid was also significantly influenced by pH, with acidic conditions (pH = 5.0) being more favorable for degradation. nih.gov Generally, ascorbic acid exhibits maximum stability in the pH range of 3 to 6. mdpi.com

Temperature is another critical factor. Higher temperatures typically accelerate the degradation of ascorbic acid and its esters. nih.govsysrevpharm.org Kinetic studies on ascorbic acid have consistently shown that the degradation rate constant increases with rising temperature. nih.govresearchgate.net For ascorbyl palmitate, a similar ester, degradation was more pronounced at higher storage temperatures (25°C and 40°C) compared to 4°C. innovareacademics.in The activation energy for the degradation process, which indicates the sensitivity of the reaction rate to temperature, has been determined in various studies on ascorbic acid. nih.govresearchgate.netresearchgate.net

| Factor | Influence on this compound Stability | Research Findings |

| pH | Degradation rate is pH-dependent. | Ascorbic acid degradation increases with pH in w/o creams (pH 4-6). nih.gov Acidic conditions (pH 5.0) favored L-ascorbic acid degradation in hot-compressed water. nih.gov Maximum stability for ascorbic acid is generally observed between pH 3 and 6. mdpi.com |

| Temperature | Higher temperatures accelerate degradation. | The degradation rate constant of ascorbic acid increases with temperature. nih.govresearchgate.net Ascorbyl palmitate degradation is more significant at 25°C and 40°C than at 4°C. innovareacademics.in |

The presence of metal ions, particularly transition metals like cupric (Cu²⁺) and ferric (Fe³⁺) ions, can significantly catalyze the oxidative degradation of ascorbic acid and its derivatives. researchgate.netnih.govnih.gov These metal ions act as catalysts in redox reactions, facilitating the transfer of electrons from the ascorbyl moiety to oxygen, leading to the formation of reactive oxygen species (ROS) and the degradation of the antioxidant. nih.govescholarship.org The autoxidation of ascorbic acid in the presence of these metal ions is a major cause of its loss of activity. nih.gov The interaction between ascorbic acid and metal ions can lead to a pro-oxidant effect under certain conditions. mdpi.com

Oxygen is a key participant in the oxidative degradation of this compound. The presence of dissolved oxygen significantly influences the stability of ascorbic acid derivatives. myfoodresearch.comresearchgate.net The degradation process often involves an aerobic pathway where oxygen directly reacts with the compound, especially in the presence of catalysts. myfoodresearch.com Reducing the oxygen content in formulations is a common strategy to enhance stability. myfoodresearch.comresearchgate.net

This compound and other ascorbic acid derivatives are susceptible to degradation upon exposure to light, a process known as photodegradation. doi.orgresearchgate.net UV irradiation can initiate the photooxidation of ascorbic acid, leading to the formation of dehydroascorbic acid and subsequently other degradation products. researchgate.net The photolysis of ascorbic acid can generate free radicals, such as ascorbate (B8700270) radicals and superoxide (B77818) radicals, which can then participate in further degradation reactions. researchgate.net The inclusion of sunscreens in formulations can help to mitigate photodegradation. google.com

Role of Metal Ions and Oxygen in Redox Processes

Identification and Characterization of Degradation Products

The degradation of this compound, through oxidation and hydrolysis, leads to the formation of several products. The primary degradation product of the ascorbic acid moiety is dehydroascorbic acid (DHAA). innovareacademics.inresearchgate.net DHAA itself can be further hydrolyzed to 2,3-diketo-L-gulonic acid. innovareacademics.in Subsequent degradation of 2,3-diketo-L-gulonic acid can result in the formation of smaller molecules like oxalic acid, L-threonic acid, and CO₂. encyclopedia.pubmdpi.com Under certain conditions, such as in the presence of amino acids, the degradation of ascorbic acid can also lead to the formation of browning products and volatile compounds like furfural. researchgate.netnih.gov The other primary product from the hydrolysis of this compound is myristic acid.

Stabilization Strategies for this compound in Research Formulations

Several strategies have been developed to enhance the stability of ascorbic acid and its derivatives like this compound in various formulations.

One common approach is the use of co-antioxidants or synergists, such as citric acid or vitamin E (alpha-tocopherol). nih.gov Citric acid can chelate metal ions, thereby preventing them from catalyzing oxidative degradation. nih.gov Vitamin E can work synergistically with ascorbic acid derivatives, with vitamin C regenerating the oxidized form of vitamin E.

Encapsulation techniques have also proven effective in protecting ascorbyl derivatives from degradation. doi.orgmdpi.com These include the use of:

Liposomes: These vesicular structures can encapsulate the active compound, shielding it from pro-oxidative environmental factors. mdpi.commdpi.com

Microemulsions and Nanoemulsions: These systems can enhance the stability of ascorbyl esters, although the stability can still be influenced by factors like concentration and location within the emulsion. innovareacademics.inresearchgate.netresearchgate.net

Nanoparticles and Nanostructured Lipid Carriers (NLCs): These have been used to protect ascorbyl palmitate from chemical degradation, although with varying degrees of success. researchgate.net

Investigation of Ascorbyl Myristate S Biochemical and Molecular Interaction Mechanisms in Model Systems

Modulation of Cellular Redox Homeostasis and Antioxidant Pathways in Vitro

Ascorbyl myristate, a synthetic ester of L-ascorbic acid and myristic acid, is recognized for its potential as a lipophilic antioxidant. google.comontosight.ai Its structure allows it to operate in lipid-rich environments where its parent compound, the water-soluble ascorbic acid, cannot easily penetrate. The biochemical activity of this compound is intrinsically linked to its ability to modulate the cellular redox state, primarily through the antioxidant functions of its ascorbate (B8700270) moiety following enzymatic cleavage.

The fundamental antioxidant action of this compound stems from the capabilities of its ascorbic acid component. In biological systems, ascorbic acid is a potent antioxidant that can neutralize a wide array of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. mdpi.commdpi.com The process involves the donation of electrons, which effectively quenches the reactivity of these damaging species. mdpi.com

While this compound itself is a stable molecule, its primary mechanism for ROS scavenging in cellular models relies on its conversion to ascorbic acid. Studies on similar ascorbyl esters, such as ascorbyl palmitate, demonstrate that these compounds can permeate cell membranes and subsequently be hydrolyzed by intracellular esterases. nih.govjpp.krakow.pl The released ascorbic acid then participates in the cellular antioxidant defense system. In cell-free assays, the antioxidant potential is directly attributable to the ascorbate head group, which can directly react with and neutralize free radicals. researchgate.net The lipophilic tail of this compound ensures its localization within lipid environments, positioning the ascorbate moiety to protect against lipid peroxidation.

Table 1: ROS Scavenging Mechanisms of the Ascorbate Moiety

| Reactive Species | Interaction Mechanism | Outcome | Reference |

|---|---|---|---|

| Superoxide Radical (O₂•⁻) | Electron Donation | Neutralization of the radical. | mdpi.com |

| Hydroxyl Radical (•OH) | Electron Donation | Neutralization of the highly reactive radical. | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Electron Donation | Reduction to water. | mdpi.com |

A critical function of the ascorbate released from this compound is its synergistic interaction with other endogenous antioxidants, most notably α-tocopherol (vitamin E). skinident.worldnih.gov α-Tocopherol is the primary lipid-soluble, chain-breaking antioxidant within cellular membranes. skinident.world When α-tocopherol neutralizes a lipid peroxyl radical, it is itself converted into the relatively stable tocopheroxyl radical. nih.gov

Ascorbate can regenerate the active form of α-tocopherol by donating an electron to the tocopheroxyl radical. nih.govnih.govumich.edu This process is crucial for maintaining the membrane's antioxidant capacity. The interaction can occur at the lipid-water interface of the membrane, where the water-soluble ascorbate can interact with the tocopheroxyl radical portion of the vitamin E molecule embedded within the membrane. nih.govresearchgate.net By recycling α-tocopherol, ascorbate effectively amplifies the antioxidant shield of the cell membrane, a role that is facilitated by the initial delivery of the ascorbate moiety into the lipid environment by the myristate ester. google.com

For this compound to exert the biological effects of its parent molecule, it must first undergo biotransformation. This metabolic conversion is primarily achieved through enzymatic hydrolysis within the cell. nih.govnih.gov

This compound is an ester and is susceptible to hydrolysis by esterase enzymes present in cells and tissues. nih.govnih.gov Studies investigating other ascorbyl esters, like ascorbyl palmitate, have confirmed that these molecules can be effectively broken down by intracellular esterases. nih.govjpp.krakow.plcir-safety.org This enzymatic action cleaves the ester bond connecting the myristic acid tail to the ascorbic acid head.

The result of this hydrolysis is the release of free L-ascorbic acid and myristic acid into the intracellular environment. nih.gov Research using tissue homogenates has demonstrated the efficient enzymatic hydrolysis of ascorbyl esters, yielding significant amounts of ascorbic acid. cir-safety.org This process is essential, as it liberates the water-soluble vitamin C to participate in aqueous-phase antioxidant activities and to interact with other cellular systems.

Once ascorbic acid is released from this compound, its antioxidant activity leads to its own oxidation. When ascorbic acid donates an electron to neutralize a free radical, it is converted into the ascorbyl radical (also known as monodehydroascorbate). mdpi.comnih.govmdpi.com This radical is resonance-stabilized and significantly less reactive than the initial ROS, which minimizes its potential for causing further damage. mdpi.com

The cellular machinery can efficiently recycle the ascorbyl radical back into its reduced, active form. This can occur through two primary pathways:

Disproportionation: Two ascorbyl radical molecules can react with each other, resulting in one molecule of ascorbic acid and one molecule of dehydroascorbic acid (DHA). nih.govmdpi.com

Enzymatic Reduction: NADH-dependent enzymes, such as monodehydroascorbate reductase, can directly reduce the ascorbyl radical back to ascorbic acid. nih.govmdpi.com

Dehydroascorbic acid can also be reduced back to ascorbic acid by enzymes like dehydroascorbate reductase, a reaction that often involves glutathione. mdpi.comresearchgate.net This efficient recycling mechanism ensures that a small amount of ascorbate can quench a large number of free radicals, maintaining cellular redox homeostasis.

Enzymatic Biotransformation and Metabolic Conversion in Subcellular Fractions or Cell Culture

Esterase-Mediated Hydrolysis Mechanisms

Lipid Membrane Interactions and Permeation Dynamics in Biomimetic Models

The amphiphilic nature of this compound, possessing a hydrophilic ascorbate head and a lipophilic myristate tail, dictates its interaction with lipid membranes. ontosight.ai This structure allows it to insert into and traverse lipid bilayers, a key advantage for delivering the antioxidant benefits of vitamin C to cellular membranes and intracellular compartments.

Biomimetic models, such as liposomes and artificial stratum corneum lipid structures, are used to study these interactions. mdpi.commdpi.com Studies on similar amphiphilic molecules show they can significantly affect membrane properties. researchgate.net The incorporation of ascorbyl esters into these model membranes can alter membrane fluidity and permeability. The fatty acid chain integrates with the lipid core of the membrane, while the polar ascorbate head resides near the aqueous interface.

Research on ascorbyl esters indicates that their presence can influence the nanostructure of lipid model membranes. mdpi.comdntb.gov.ua This interaction is crucial for its function, as it allows the molecule to act as a carrier, facilitating the transport of the ascorbate moiety across the otherwise impermeable lipid barrier. jpp.krakow.pl The ability of ascorbyl stearate (B1226849), a closely related compound, to permeate cells and increase membrane permeability has been demonstrated in cell culture models, suggesting a similar dynamic for this compound. nih.gov

Table 2: Investigated Effects of Ascorbyl Esters on Biomimetic Membranes

| Model System | Observed Effect | Implication | Reference |

|---|---|---|---|

| Stratum Corneum Lipid Models | Alteration of nanostructure. | Influences skin barrier properties. | mdpi.comdntb.gov.ua |

| Langmuir Monolayers | Disordering of lipid packing. | May increase membrane fluidity. | acs.org |

| Liposomes | Incorporation into the lipid bilayer. | Effective delivery vehicle for the ascorbate moiety. | skinident.world |

Influence on Membrane Tension and Morphology of Liposomal Systems

The insertion of this compound into the phospholipid bilayers of liposomes has a pronounced effect on their physical characteristics. Research on L-ascorbic acid alkyl esters has shown that these amphiphilic molecules can modulate the structure, permeability, and rheological properties of phospholipid membranes.

Specifically, the addition of this compound to giant unilamellar vesicles (GUVs) made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) induces a notable reduction in membrane tension. This decrease in tension leads to a morphological change in the liposomes, causing them to deform from a stable spherical shape to more unstable, elongated forms. dermabien.com This effect highlights the compound's ability to significantly alter the mechanical properties of the membrane.

Alteration of Membrane Microviscosity and Permeability in Model Membranes

The interaction of this compound with model membranes extends to altering their fluidity and barrier function. Studies have demonstrated that among several L-ascorbic acid alkyl esters, this compound (ASC14) is particularly effective at modifying membrane properties. dermabien.com

The incorporation of this compound into the lipid bilayer leads to a decrease in the microviscosity of the membrane's hydrophobic core. dermabien.com This fluidizing effect is accompanied by an increase in membrane permeability, facilitating the leakage of vesicle contents. dermabien.com Comparative studies show that this compound is more efficient at destabilizing the membrane structure of both nano- and micro-sized phospholipid liposomes than its longer-chain (ascorbyl palmitate, ASC16) or shorter-chain (ascorbyl dodecanoate, ASC12) counterparts. dermabien.com

| Compound | Alkyl Chain Length | Effect on Membrane Structure | Influence on Microviscosity | Permeability Induction |

|---|---|---|---|---|

| Ascorbyl Dodecanoate (ASC12) | C12 | Least membrane-disturbing | Less potent enhancer | Low |

| This compound (ASC14) | C14 | Most efficient at destabilizing structure | Potent enhancer of microviscosity | High (induces content leakage) |

| Ascorbyl Palmitate (ASC16) | C16 | Induces formation of drug-enriched domains | Enhancer of microviscosity | Moderate |

Mechanisms of Cellular Uptake in Research Cell Lines

The cellular uptake of vitamin C (L-ascorbic acid) is a well-regulated process. The hydrophilic L-ascorbic acid is actively transported into cells by sodium-dependent vitamin C transporters (SVCTs). mdpi.com Its oxidized form, dehydroascorbic acid (DHA), is taken up by glucose transporters (GLUTs). mdpi.com

However, for lipophilic derivatives like this compound, a different mechanism is operative. Due to the presence of the myristate fatty acid chain, the molecule is significantly more hydrophobic. This characteristic allows it to bypass the specific transporter systems required by L-ascorbic acid. Research indicates that hydrophobic precursors of ascorbic acid can penetrate the cell membrane via simple passive diffusion. spandidos-publications.comdtu.dk Once inside the cell, these derivatives can be enzymatically hydrolyzed to release active ascorbic acid. spandidos-publications.com This mechanism of passive diffusion is attributed to the molecule's ability to readily partition into and move across the lipid bilayer of the cell membrane. dtu.dkgoogle.com

Interaction with Stratum Corneum Lipid Structures in Ex Vivo Models

The stratum corneum (SC) is the outermost layer of the epidermis and serves as the primary barrier of the skin. Its function is largely attributed to its unique lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids. nih.gov For topical agents to be effective, they must penetrate this barrier.

While direct studies on the interaction of this compound with ex vivo stratum corneum models are limited, research on analogous lipophilic ascorbyl esters, such as ascorbyl palmitate, provides significant insights. Studies using the tape stripping method on human skin have shown that the encapsulation of ascorbyl palmitate in liposomes significantly enhances its penetration through the stratum corneum compared to non-liposomal formulations. nih.govbiomedpharmajournal.org The liposomal structure facilitates interaction with the corneocytes and improves the delivery of the active substance into the skin's layers. nih.govresearchgate.net Furthermore, penetration-enhancing excipients commonly used in topical formulations, such as isopropyl myristate, are known to fluidize the highly ordered SC lipids, thereby reducing the barrier function and facilitating drug permeation. mdpi.com This suggests that the myristate moiety of this compound could inherently facilitate its interaction with and penetration of the SC lipid structures.

Influence on Enzyme Activity and Substrate Specificity in Biochemical Assays

Ascorbyl esters have been investigated for their ability to modulate the activity of various enzymes, particularly those relevant to skin health and disease. The inhibitory potential of these compounds often stems from the redox-active enediol group of the ascorbic acid moiety, with the fatty acid chain influencing factors like solubility and interaction with the enzyme's active site. nih.gov

Biochemical assays have demonstrated that lipophilic derivatives of ascorbic acid can act as enzyme inhibitors. A prominent example is the inhibition of hyaluronidase. Studies have shown that ascorbyl palmitate (L-ascorbic acid 6-hexadecanoate) is a potent inhibitor of both bacterial and bovine testicular hyaluronidases, with IC₅₀ values of 4 µM for Streptococcus agalactiae hyaluronate lyase and 56 µM for the bovine enzyme. nih.gov This inhibitory activity is significantly greater than that of L-ascorbic acid alone and is attributed to additional hydrophobic interactions provided by the alkyl chain within the enzyme's active site. nih.gov

Other enzymes are also targeted by ascorbic acid derivatives. Ascorbyl tetraisopalmitate has been shown to inhibit the activity of intracellular tyrosinase, an enzyme crucial for melanin (B1238610) production. dermabien.com Similarly, ascorbic acid is often used as a positive control in collagenase inhibition assays, indicating the potential for its derivatives to have anti-collagenase effects. nih.govnih.gov While direct data for this compound is not as prevalent, the findings for its close structural analogues strongly suggest its potential to influence the activity of these and other enzymes.

| Enzyme | Inhibitory Compound | Observed Effect | Reference |

|---|---|---|---|

| Hyaluronidase (Bovine Testicular) | Ascorbyl Palmitate | Potent Inhibition (IC₅₀ = 56 µM) | nih.gov |

| Hyaluronidase (S. agalactiae) | Ascorbyl Palmitate | Potent Inhibition (IC₅₀ = 4 µM) | nih.gov |

| Tyrosinase (intracellular) | Ascorbyl Tetraisopalmitate | Inhibition of activity | dermabien.com |

| α-Amylase | Acylated Ascorbic Acid Derivatives | Inhibition (enediol group essential) | nih.gov |

Applications of Ascorbyl Myristate in Non Clinical Research and Formulation Science

Role as an Antioxidant in Food Science Research and Preservation Mechanisms

The amphiphilic nature of ascorbyl myristate, possessing both a water-loving (hydrophilic) ascorbic acid head and a fat-loving (lipophilic) myristic acid tail, allows it to function effectively at the interface between oil and water phases. This characteristic is particularly valuable in the study of lipid-rich food systems.

Stabilization of Lipid-Rich Food Systems against Oxidation (Mechanistic Studies)

In food science research, this compound is investigated for its capacity to retard lipid oxidation, a major cause of food spoilage, off-flavor development, and nutritional loss. Its mechanism of action is primarily as a free radical scavenger. researchgate.net The ascorbic acid portion of the molecule readily donates a hydrogen atom to quench free radicals, thus interrupting the chain reactions of oxidation. researchgate.netnih.gov

Research has shown that hydrophobic derivatives of vitamin C, including this compound, retain the antioxidant activity of the parent vitamin C while being soluble in both aqueous and hydrophobic environments. researchgate.netnih.gov This dual solubility allows them to be effective in complex food matrices like emulsions (e.g., salad dressings, mayonnaise) and other lipid-rich products. google.commdpi.com Studies have explored how these derivatives can be integrated into lipid membranes, suggesting that this incorporation is key to their effectiveness in reducing the oxidation of membrane components. researchgate.net

The "polar paradox" theory suggests that polar antioxidants are more effective in bulk oils, while nonpolar antioxidants are more effective in oil-in-water emulsions. nih.gov As an amphiphile, this compound's effectiveness can be influenced by its orientation at the oil-water interface, a critical site for lipid oxidation in emulsified foods. nih.govcornell.edu

However, the performance of ascorbyl esters can be complex. For instance, in one study on fish oil-enriched salad dressing, a high concentration of ascorbyl palmitate (a related compound) showed prooxidant effects, while a lower concentration was slightly antioxidative. acs.org This highlights the importance of concentration and the specific food system in determining the antioxidant efficacy. Combining ascorbyl esters with other antioxidants, such as tocopherols (B72186) and chelating agents like EDTA, has been shown to result in synergistic effects, completely inhibiting oxidation in some cases. acs.org

Inhibition of Enzymatic Browning in Food Models

Enzymatic browning is a chemical process involving polyphenol oxidase (PPO) that causes discoloration in fruits and vegetables, impacting their quality and consumer acceptability. Ascorbic acid is a well-known inhibitor of this process. nih.govnih.gov Its derivatives, including this compound, are also studied for this application.

The primary mechanism by which ascorbic acid and its analogues inhibit browning is by reducing the o-quinones, which are colored compounds formed by PPO action, back to their colorless diphenolic precursors. tamu.edu This effectively prevents the formation of the brown pigments (melanins). nih.govtamu.edu While ascorbic acid itself is highly effective, its water-soluble nature can be a limitation in some applications. The use of its fatty acid esters, like this compound, has been explored to overcome this. researchgate.netresearchgate.net

Research on apple juice, for example, has shown that ascorbic acid-6-fatty acid esters can exhibit anti-browning activity. researchgate.net The lipophilic tail of these esters may facilitate their interaction with the enzymes or substrates in the food model.

Development and Characterization of Advanced Delivery Systems in Research

The self-assembly properties of amphiphilic molecules like this compound make them valuable tools in formulation science for creating advanced delivery systems. These systems are researched for their potential to encapsulate, protect, and control the release of various active compounds.

Encapsulation in Liposomes and Nanoparticles for Controlled Release Studies

This compound and similar ascorbyl esters are used as components in the formation of liposomes and nanoparticles. nih.govresearchgate.net These nanostructures are investigated as carriers for both hydrophilic and hydrophobic drugs. researchgate.netdoi.org The inclusion of ascorbyl esters can enhance the physical stability of these delivery systems. doi.org

For example, ascorbyl palmitate has been incorporated into liposomes to improve the delivery of active ingredients into the skin. mdpi.commdpi.com The encapsulation within these vesicles can protect the active compound from degradation and facilitate its controlled release. doi.orgmdpi.com Research has shown that liposomal formulations can significantly increase the penetration of the active substance through the skin's outer layer. mdpi.com this compound, due to its structural similarity, is explored for similar purposes in research settings. The addition of the hydrocarbon chain in ascorbyl derivatives facilitates the creation of self-assembled supramolecular aggregates. nih.gov

Self-Assembled Structures (Micelles, Coagels) as Research Platforms

This compound is known to self-assemble into various structures in aqueous solutions, a property dependent on factors like concentration and temperature. nih.gov Above a certain temperature, known as the Krafft point, and a specific concentration (the critical micelle concentration), these molecules can form spherical aggregates called micelles. nih.gov These micelles have a hydrophobic core, formed by the myristate tails, and a hydrophilic shell of ascorbic acid heads. This structure allows them to solubilize poorly water-soluble compounds within their core.

Upon cooling, less soluble derivatives like this compound can form ordered, liquid-crystal structures known as coagels. nih.govconicet.gov.ar These gel-like structures can also entrap active compounds, offering a platform for sustained release. nih.gov The phase transitions of these coagels can be influenced by the addition of other substances; for example, sucrose (B13894) can increase the transition temperature, while urea (B33335) can lower it. doi.org These self-organized systems are being researched as potential carriers for various compounds. conicet.gov.arresearchgate.net

Impact on Emulsion Stability and Interfacial Phenomena in Model Systems

In emulsions, which are mixtures of oil and water, this compound's amphiphilic nature allows it to accumulate at the oil-water interface. cornell.edu This positioning can influence the stability of the emulsion. By forming a protective layer around the dispersed droplets, it can help prevent them from coalescing and separating, a process known as creaming or phase separation. mdpi.com

The study of how this compound and related compounds affect interfacial tension and the viscoelastic properties of the interfacial film is an active area of research. conicet.gov.ar These properties are crucial for the long-term stability of emulsified products. cornell.edu For instance, research on ascorbyl palmitate in microemulsions has shown that its location within the emulsion system significantly influences its stability and effectiveness. globalresearchonline.netnih.gov The stability of the active ingredient itself was found to be greater in water-in-oil emulsions compared to oil-in-water emulsions, which can be attributed to the reduced exposure to oxygen in the external oil phase. google.com

Interactive Table: Research Findings on this compound and Related Compounds

| Application Area | Compound | System/Model | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Antioxidant in Food Systems | This compound | Lipid-Rich Foods | Retains antioxidant activity of vitamin C with improved lipid solubility. | researchgate.netnih.gov |

| Enzymatic Browning Inhibition | Ascorbyl Fatty Acid Esters | Apple Juice | Showed anti-browning activity. | researchgate.net |

| Advanced Delivery Systems | This compound | Aqueous Solution | Forms self-assembled structures like micelles and coagels. | nih.govconicet.gov.ar |

| Advanced Delivery Systems | Ascorbyl Palmitate | Liposomes | Enhances physical stability and controlled release of encapsulated compounds. | doi.orgmdpi.com |

| Emulsion Stability | Ascorbyl Palmitate | Microemulsions | Location within the emulsion (oil vs. water phase) impacts stability. | google.comglobalresearchonline.netnih.gov |

Utilization as a Biochemical Probe or Research Tool in Model Biological Systems

This compound, an amphiphilic derivative of ascorbic acid, serves as a valuable research tool in formulation science and for probing model biological systems. Its distinct physicochemical properties, particularly its ability to interact with lipid membranes, make it a subject of investigation for understanding membrane dynamics and as a component in novel drug delivery systems.

In model biological systems, this compound is utilized to study the interactions of amphiphilic molecules with cell membranes. Phospholipid monolayers are often employed as a simplified model of biological membranes. Research in this area has focused on how this compound and other ascorbyl esters penetrate and alter the organization of these lipid layers. One study investigated the interaction of a series of ascorbyl esters, including this compound (ASC14), with 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC) monolayers. The penetration of these ascorbyl esters into the phospholipid monolayer demonstrates their potential to interact with and integrate into biological membranes. conicet.gov.ar The study revealed that this compound penetrates into POPC monolayers, leading to alterations in the lateral organization and the formation of condensed domains. conicet.gov.ar This favorable interaction suggests that cell membranes can act as a reservoir for such lipophilic compounds. conicet.gov.ar

The self-assembly properties of this compound in aqueous solutions have also been explored, leading to its use in creating nanostructures for drug delivery. nih.gov For instance, this compound has been used to form self-assembled nanostructures that can support and deliver monomeric forms of drugs like Amphotericin B. nih.gov These studies utilize this compound not just as a compound of interest but as a tool to construct and understand the behavior of novel formulation systems.

Furthermore, the antioxidant capacity of this compound is a key area of research. Studies have demonstrated its efficacy as a free radical scavenger. The synthesis of L-ascorbyl myristate and its subsequent testing revealed strong antioxidant activity, comparable to other well-known antioxidants. spkx.net.cn This property is fundamental to its use as a research tool for investigating oxidative stress and the mechanisms of antioxidant protection in various in vitro systems.

Table 1: Interaction of this compound with Phospholipid Monolayer Models

| Model System | Compound(s) Studied | Key Findings | Reference |

| 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) monolayer | This compound (ASC14), Ascorbyl laurate (ASC12), Ascorbyl palmitate (ASC16) | This compound penetrates into the POPC monolayer, altering its lateral organization and forming condensed domains. This suggests a favorable interaction with lipid membranes. | conicet.gov.ar |

| Phospholipid monolayers | Ascorbyl esters (ASCn) | The interaction with the lipid membrane is a fundamental condition for the pharmacological function of these lipophilic compounds. | conicet.gov.ar |

Table 2: Application of this compound in Formulation Science Research

| Research Focus | Model System | Key Findings | Reference |

| Self-assembled nanostructures for drug delivery | Aqueous dispersion | This compound (ASC14) forms self-assembled nanostructures that can carry monomeric Amphotericin B, influenced by pH and acyl chain length. | nih.gov |

| Antioxidant activity | In vitro assays (hydroxyl radical and DPPH radical scavenging) | L-ascorbyl myristate demonstrates strong antioxidant activity, comparable to L-ascorbyl palmitate and superior to tertiary butylhydroquinone (TBHQ) at equal concentrations. | spkx.net.cn |

Future Research Directions and Emerging Paradigms for Ascorbyl Myristate

Exploration of Novel Biocatalytic and Chemo-Enzymatic Synthesis Pathways

The synthesis of ascorbyl esters, including ascorbyl myristate, is increasingly moving towards greener and more efficient methods. researchgate.netnih.gov

Biocatalytic Synthesis: Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), have been identified as highly effective biocatalysts for the synthesis of ascorbyl esters. unife.itmdpi.comajol.info These enzymes offer high regioselectivity, allowing for targeted esterification at the C-6 hydroxyl group of ascorbic acid, and operate under mild conditions, which prevents the degradation of the sensitive ascorbic acid molecule. nih.govresearchgate.net Research has focused on optimizing various parameters such as enzyme dosage, reaction temperature, duration, and the molar ratio of substrates to maximize yield. ajol.info For instance, in the synthesis of ascorbyl palmitate, a structurally similar ester, yields of up to 78.2% have been achieved in a tert-butanol (B103910) system. ajol.info Different acyl donors, including fatty acids, their methyl or vinyl esters, and even triglycerides, have been successfully employed. nih.govajol.inforesearchgate.net The primary challenge in these systems is the poor solubility of hydrophilic ascorbic acid in the non-polar solvents typically used for these reactions. nih.gov Strategies to overcome this include the use of polar organic solvents, ionic liquids, and solid-phase condensation. nih.gov

Chemo-enzymatic Synthesis: This hybrid approach combines chemical and enzymatic steps to leverage the advantages of both. researchgate.netchemrxiv.orgnih.gov A common strategy involves the chemical synthesis of an activated acyl donor, such as a vinyl ester of the fatty acid, which then undergoes a lipase-catalyzed trans-esterification with ascorbic acid. researchgate.netnih.gov This two-step process can lead to high yields, with reports of 58%-85% for various ascorbyl esters synthesized in just 3 hours under microwave irradiation, a technique used to accelerate the reaction. researchgate.net This method circumvents some of the issues associated with direct chemo-catalyzed reactions, which can be harsh and lead to undesirable side products. researchgate.net

Advanced Mechanistic Studies on Redox Cycling and Cellular Signaling Interactions

The biological activity of ascorbic acid and its derivatives is intrinsically linked to their redox properties. doi.orgresearchgate.net Future research is focusing on elucidating the complex mechanisms of redox cycling and how these molecules interact with cellular signaling pathways.

Redox Cycling: Ascorbic acid is a potent antioxidant capable of scavenging various reactive oxygen species (ROS). mdpi.comukh.ac.id This process involves the donation of electrons, leading to the formation of the ascorbyl radical and subsequently dehydroascorbic acid. mdpi.com The antioxidant efficacy of ascorbyl esters like this compound is dependent on the preservation of the enol hydroxyl groups at the C-2 and C-3 positions of the ascorbic acid ring. conicet.gov.ar While this compound itself is more stable against oxidation than ascorbic acid, its ultimate antioxidant activity relies on its conversion back to ascorbic acid within biological systems. doi.orgmdpi.com Advanced studies are investigating the dynamics of this redox cycling, including the potential for pro-oxidant activity under certain conditions, such as in the presence of transition metal ions. mdpi.comnih.gov

Cellular Signaling Interactions: Beyond its direct antioxidant role, ascorbic acid can modulate various cellular signaling pathways. mdpi.comresearchgate.netnih.gov It has been shown to act as a competitive inhibitor of adenylate cyclase, thereby influencing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net This can affect a wide range of cellular processes. Furthermore, ascorbic acid can influence the expression of genes, such as those for collagen, by affecting transcription factors and signaling pathways like the TGF-β1 pathway. mdpi.com Ascorbic acid has also been implicated in modulating the WNT/β-catenin signaling pathway. nih.gov Future research on this compound will likely explore how its lipophilicity influences its interaction with cell membranes and its subsequent impact on these intracellular signaling cascades.

Integration into Multifunctional Materials and Coatings Research

The unique amphiphilic nature of this compound, possessing both a hydrophilic ascorbic acid head and a lipophilic myristate tail, makes it a candidate for integration into advanced materials. conicet.gov.ar

Multifunctional Materials: Ascorbyl esters can self-assemble into various structures like micelles and gels, which can be used to encapsulate and deliver other active compounds. doi.org This opens up possibilities for creating multifunctional materials with combined antioxidant and drug-delivery capabilities. For example, ionic liquids derived from ascorbic acid have demonstrated antibacterial, antifungal, and antifeedant properties, suggesting their potential use in crop protection. researchgate.net

Coatings Research: The antioxidant properties of this compound make it an attractive component for protective coatings. Its ability to inhibit lipid oxidation could be leveraged in food packaging or other applications where preventing oxidative degradation is crucial. nih.gov Research in this area would focus on formulating stable and effective coatings that can release the antioxidant over time.

Development of High-Throughput Screening Methodologies for Structure-Function Relationships

To efficiently explore the vast chemical space of potential ascorbic acid derivatives and their applications, high-throughput screening (HTS) methodologies are essential. acs.orgacs.org

HTS allows for the rapid testing of large libraries of compounds for specific activities, such as antioxidant capacity or enzyme inhibition. acs.orgmdpi.comusm.my The development of miniaturized and automated assays is crucial for this purpose. acs.org For ascorbyl esters, HTS could be used to:

Screen various fatty acid chains to determine the optimal length for a specific application.

Evaluate the antioxidant efficacy of different derivatives in various model systems. mdpi.com